molecular formula C15H20F3N3O3 B6798135 N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide

Cat. No.: B6798135
M. Wt: 347.33 g/mol
InChI Key: KYWBXJHAGZAWDR-UHFFFAOYSA-N
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Description

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring substituted with a trifluoromethyl group, an oxazole ring, and a cyclopropyl group

Properties

IUPAC Name

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O3/c1-14(2)8-21(7-11(24-14)15(16,17)18)13(22)20-6-10-5-19-12(23-10)9-3-4-9/h5,9,11H,3-4,6-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWBXJHAGZAWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)C(F)(F)F)C(=O)NCC2=CN=C(O2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxazole ring through the cyclization of a suitable precursor, followed by the introduction of the cyclopropyl group. The morpholine ring is then constructed, and the trifluoromethyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: The compound could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or enhanced chemical resistance.

Mechanism of Action

The mechanism by which N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and oxazole-containing molecules. Examples include:

  • N-[(2-phenyl-1,3-oxazol-5-yl)methyl]-2,2-dimethylmorpholine-4-carboxamide
  • N-[(2-methyl-1,3-oxazol-5-yl)methyl]-2,2-dimethylmorpholine-4-carboxamide

Uniqueness

What sets N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide apart is the presence of the trifluoromethyl group, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability. Additionally, the cyclopropyl group can introduce strain into the molecule, potentially affecting its reactivity and interactions with biological targets.

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